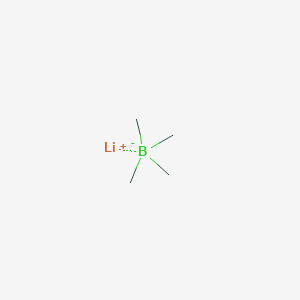
Lithium tetramethylborate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium tetramethylborate(1-) is an organometallic compound with the molecular formula C4H12BLi. It is a lithium salt of tetramethylborate anion. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Lithium tetramethylborate(1-) can be synthesized through the reaction of lithium hydride with tetramethylborate. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of lithium tetramethylborate(1-) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Lithium tetramethylborate(1-) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetramethylborate anion acts as a nucleophile.
Complex Formation: It can form complexes with transition metals, which are useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with lithium tetramethylborate(1-) include halides, acids, and other electrophiles. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions.
Major Products
The major products formed from reactions involving lithium tetramethylborate(1-) depend on the specific reagents and conditions used. For example, reactions with halides can produce corresponding boron-containing compounds, while reactions with acids can yield borate esters.
科学的研究の応用
Lithium tetramethylborate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is used in the study of boron metabolism and its effects on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including boron-doped semiconductors and other electronic components.
作用機序
The mechanism of action of lithium tetramethylborate(1-) involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Lithium borate (Li2B4O7): Used in glass and ceramics production.
Lithium metaborate (LiBO2): Used in analytical chemistry for sample preparation.
Uniqueness
Lithium tetramethylborate(1-) is unique due to its organometallic nature, which allows it to participate in a broader range of chemical reactions compared to its inorganic counterparts. Its ability to form stable complexes with transition metals also sets it apart, making it valuable in catalysis and material science.
特性
CAS番号 |
2169-38-2 |
|---|---|
分子式 |
C4H12BLi |
分子量 |
77.9 g/mol |
IUPAC名 |
lithium;tetramethylboranuide |
InChI |
InChI=1S/C4H12B.Li/c1-5(2,3)4;/h1-4H3;/q-1;+1 |
InChIキー |
KPHHOTYREBHVCJ-UHFFFAOYSA-N |
正規SMILES |
[Li+].[B-](C)(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



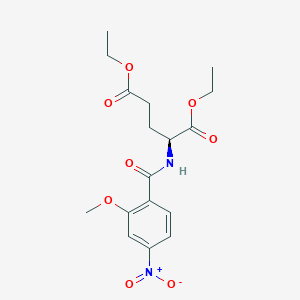
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

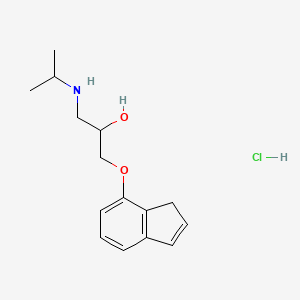
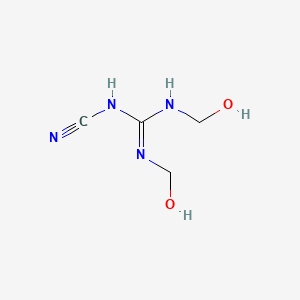
![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)




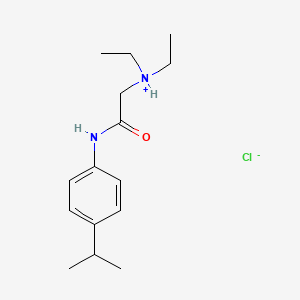

![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)
